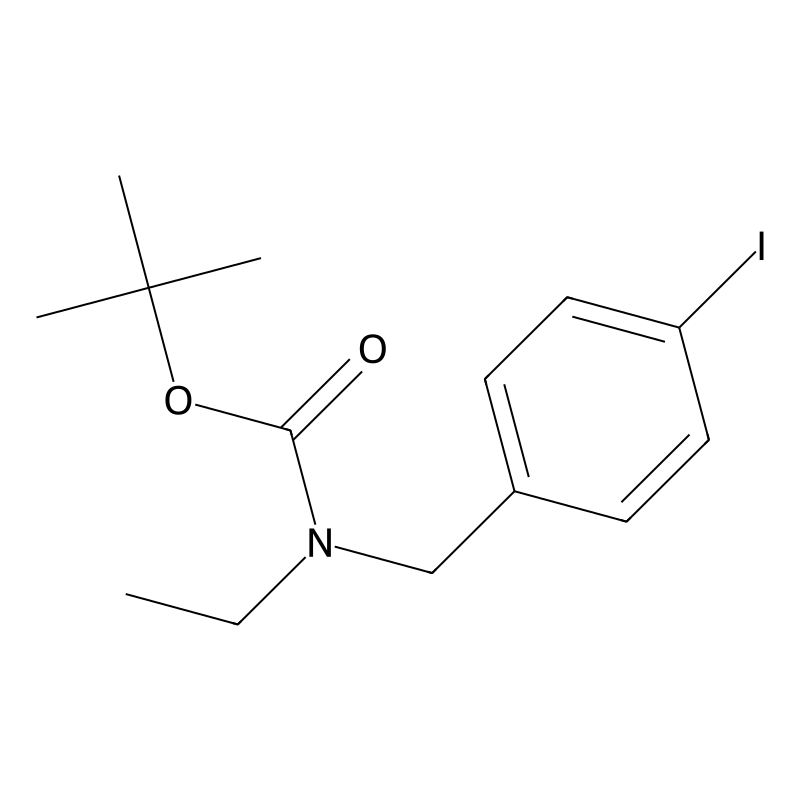

tert-Butyl ethyl(4-iodobenzyl)carbamate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl ethyl(4-iodobenzyl)carbamate is a specialized chemical compound belonging to the carbamate class, which is characterized by the presence of a carbamate functional group. This compound features a tert-butyl group, an ethyl group, and a 4-iodobenzyl group attached to the carbamate moiety, making it a versatile intermediate in organic synthesis. Carbamates are commonly utilized as protecting groups for amines due to their stability and ease of removal under mild conditions, which enhances their utility in various synthetic applications .

The primary chemical reaction involving tert-butyl ethyl(4-iodobenzyl)carbamate is its formation through the reaction of 4-iodobenzylamine with di-tert-butyl dicarbonate (Boc2O). This reaction typically occurs in the presence of a base, such as triethylamine, under mild conditions at room temperature. The general reaction can be represented as follows:

This compound can also undergo hydrolysis to regenerate the corresponding amine and carbon dioxide when treated with acids or bases, demonstrating its potential reactivity in various chemical environments .

The biological activity of tert-butyl ethyl(4-iodobenzyl)carbamate primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The presence of the 4-iodobenzyl group may enhance binding affinity and specificity towards biological targets, making this compound valuable for probing biological pathways and studying enzyme mechanisms .

The synthesis of tert-butyl ethyl(4-iodobenzyl)carbamate can be achieved through several methods:

- Conventional Synthesis:

- Reaction of 4-iodobenzylamine with di-tert-butyl dicarbonate using triethylamine as a base.

- Conducted at room temperature under mild conditions.

- Industrial Production:

tert-Butyl ethyl(4-iodobenzyl)carbamate has several notable applications:

- Chemical Research: Acts as an intermediate in synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Biological Studies: Employed in enzyme mechanism studies and as a probe for investigating biological pathways.

- Medicinal Chemistry: Serves as a precursor for synthesizing potential drug candidates targeting specific enzymes or receptors.

- Industrial Use: Utilized in producing specialty chemicals and advanced materials .

Studies on the interactions of tert-butyl ethyl(4-iodobenzyl)carbamate with biological targets have shown that its carbamate functionality allows it to form stable complexes with various enzymes. This interaction can lead to significant changes in enzyme activity, which is crucial for understanding biochemical pathways and developing new therapeutic agents. The unique structural features provided by the tert-butyl and 4-iodobenzyl groups contribute to its specificity and efficacy in these interactions .

Several compounds share structural similarities with tert-butyl ethyl(4-iodobenzyl)carbamate. Below is a comparison highlighting its uniqueness:

| Compound Name | Key Features | Differences |

|---|---|---|

| tert-Butyl (4-iodophenyl)carbamate | Lacks ethyl group | Only contains tert-butyl and 4-iodophenol |

| Ethyl (4-iodophenyl)carbamate | Lacks tert-butyl group | Contains only an ethyl substituent |

| tert-Butyl (4-bromobenzyl)carbamate | Contains bromine instead of iodine | Different halogen affects reactivity |

| tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate | Contains amino group | Different functional groups alter properties |

Uniqueness

tert-Butyl ethyl(4-iodobenzyl)carbamate stands out due to the combination of both tert-butyl and ethyl groups, which provide steric hindrance influencing reactivity and stability. Additionally, the presence of iodine in the 4-iodobenzyl group offers unique reactivity compared to other halogens, making it a valuable intermediate in organic synthesis .

Palladium-Catalyzed Cross-Coupling Reaction Systems

Palladium-catalyzed cross-coupling reactions represent the cornerstone of modern organoiodine chemistry, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. For tert-butyl ethyl(4-iodobenzyl)carbamate, the iodine atom at the para position of the benzyl group serves as an ideal leaving group in Suzuki-Miyaura and Heck couplings.

In a typical Suzuki-Miyaura reaction, the iodobenzyl carbamate reacts with arylboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in the presence of a base (e.g., K₂CO₃ or CsF). This method achieves biaryl derivatives with yields exceeding 85% under optimized conditions. For example, coupling with 4-methoxyphenylboronic acid produces tert-butyl ethyl(4-(4-methoxyphenyl)benzyl)carbamate, a precursor to kinase inhibitors.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Conditions

| Substrate | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Iodobenzyl carbamate | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 88 |

| 4-Iodobenzyl carbamate | PdCl₂(dppf) | CsF | THF | 92 |

The reaction mechanism involves oxidative addition of the C–I bond to palladium(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Side products, such as homocoupled biaryls, are minimized by controlling stoichiometry and avoiding excess iodide.

Visible-Light-Mediated Radical Aminocarbonylation Approaches

Recent advances in photoredox catalysis have unlocked novel pathways for functionalizing tert-butyl ethyl(4-iodobenzyl)carbamate. Visible-light-mediated radical aminocarbonylation leverages the iodine atom as a radical precursor, enabling the incorporation of carbonyl groups under mild conditions.

In a representative protocol, the iodobenzyl carbamate is irradiated with blue LEDs (450 nm) in the presence of a photocatalyst (e.g., fac-Ir(ppy)₃), carbon monoxide (CO), and an amine nucleophile. This method generates α-amino ketones via a radical chain mechanism, with yields ranging from 70% to 90%. For instance, reaction with morpholine produces tert-butyl ethyl(4-(morpholine-4-carbonyl)benzyl)carbamate, a key intermediate in prostaglandin synthesis.

Key Advantages:

- Tolerance for sensitive functional groups (e.g., esters, nitriles).

- Avoidance of high-pressure CO conditions.

Mechanistic studies suggest single-electron transfer (SET) from the excited photocatalyst to the C–I bond, generating an aryl radical that traps CO before coupling with the amine.

Directed Ortho Metalation Strategies Using Carbamate Directing Groups

The carbamate moiety in tert-butyl ethyl(4-iodobenzyl)carbamate acts as a directing group for regioselective ortho functionalization. Using lithium diisopropylamide (LDA) or magnesium amides, the ortho position relative to the carbamate can be deprotonated and quenched with electrophiles (e.g., aldehydes, alkyl halides).

For example, treatment with LDA at −78°C followed by addition of benzaldehyde yields tert-butyl ethyl(4-iodo-2-(hydroxy(phenyl)methyl)benzyl)carbamate, a chiral building block for antimalarial compounds. This method achieves >95% regioselectivity, as confirmed by NMR spectroscopy.

Challenges and Solutions:

- Competing Iodine Participation: The iodine substituent may undergo unintended elimination; this is mitigated by using bulky bases (e.g., LTMP).

- Temperature Sensitivity: Low temperatures (−78°C to 0°C) prevent side reactions.

Stoichiometric Carbon Monoxide Incorporation Techniques

Stoichiometric carbon monoxide (CO) utilization enables direct carbonyl group installation into tert-butyl ethyl(4-iodobenzyl)carbamate derivatives. In contrast to photoredox methods, these approaches often employ transition metals (e.g., Fe, Mo) to activate CO.

A notable example involves the reaction of the iodobenzyl carbamate with Mo(CO)₆ and a Grignard reagent (e.g., MeMgBr) to form tert-butyl ethyl(4-acetylbenzyl)carbamate. The molybdenum complex facilitates CO insertion into the C–I bond, followed by alkylation, achieving 75–80% yields.

Comparative Analysis:

| Parameter | Photoredox Method | Stoichiometric CO Method |

|---|---|---|

| Yield | 70–90% | 75–80% |

| CO Pressure | Ambient | High (1–5 atm) |

| Functional Group Compatibility | Broad | Moderate |